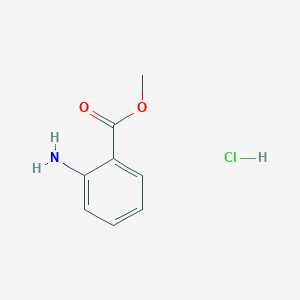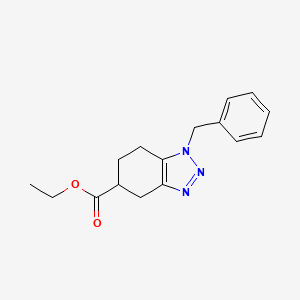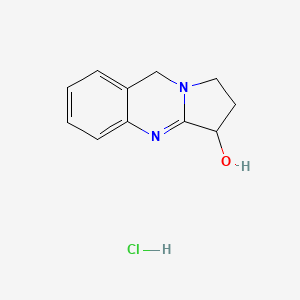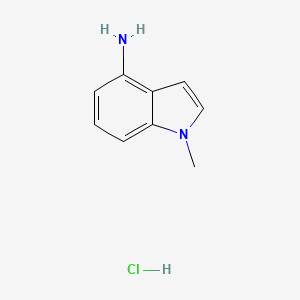
Benzyl 2-oxocyclopentanecarboxylate
Descripción general
Descripción
Benzyl 2-oxocyclopentanecarboxylate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-oxocyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-oxocyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation Reactions : Benzyl 2-oxocyclopentanecarboxylate plays a role in oxidation reactions. For instance, it's used in cobalt-catalyzed allylic and benzylic oxidations with dioxygen (Punniyamurthy & Iqbal, 1994).
Benzylation of Alcohols : It is utilized in the benzylation of alcohols, as demonstrated by the stable, neutral organic salt 2-Benzyloxy-1-methylpyridinium triflate that converts alcohols into benzyl ethers upon warming (Poon & Dudley, 2006).
Synthesis of Pharmaceuticals : In pharmaceutical synthesis, Benzyl 2-oxocyclopentanecarboxylate is used in the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)-OH via diastereoselective alkylation (Chauhan, 2009).
Development of Benzylating Agents : It aids in the creation of benzylating agents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent (Yamada, Fujita & Kunishima, 2012).
Synthesis of Benzyl 2-Deoxy-C-Glycosides : It's used in the synthesis of Benzyl 2-Deoxy-C-Glycosides, as shown in a method for palladium-catalyzed benzyl C-glycosylation (Shinozuka, 2020).
Antihyperglycemic Agents : In medicinal chemistry, it's involved in the synthesis of potent antihyperglycemic agents (Cantello et al., 1994).
Photocatalyzed Reactions : Benzyl 2-oxocyclopentanecarboxylate is used in photocatalyzed benzylation of electrophilic olefins via decarboxylation of arylacetic acids (Capaldo et al., 2016).
Anticancer Research : Studies have shown its role in anticancer research, like in the investigation of BITC-induced DNA damage causing G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells (Zhang et al., 2006).
Propiedades
IUPAC Name |
benzyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-8-4-7-11(12)13(15)16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLARHYALYBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxocyclopentane-1-carboxylate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(Dimethylamino)ethylamino]-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B8008347.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)
![tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B8008364.png)





![(2E)-3-{9H-pyrido[3,4-b]indol-3-yl}prop-2-enoic acid](/img/structure/B8008421.png)


![1,3,4,6,6a,7,8,9,10,12,13,13a-Dodecahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocine](/img/structure/B8008436.png)

